tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate
Description
tert-Butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate is a chiral carbamate derivative featuring a cyclopentane ring substituted with a bromomethyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the adjacent nitrogen. Its molecular formula is C₁₁H₂₀BrNO₂, with a molecular weight of 278.19 g/mol (CAS: 2306254-13-5) . This compound is classified as an organic building block, primarily used in pharmaceutical research and industrial synthesis. The Boc group enhances solubility in organic solvents and protects the amine functionality during multi-step reactions, while the bromomethyl group serves as a reactive site for nucleophilic substitutions or cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8?,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWILIRJCAZVBU-YGPZHTELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Ring Functionalization
The cyclopentane backbone is often derived from commercially available enantiomerically pure precursors. For example, (1R,3R)-3-aminocyclopentyl carbamate intermediates are synthesized via Pd-catalyzed deprotection reactions. In one protocol, ((1R,3R)-3-allyloxycarbonylamino-cyclopentyl)-carbamic acid tert-butyl ester undergoes palladium-mediated deallylation using 1,3-dimethylbarbituric acid (DMBA) and tetrakis(triphenylphosphine)palladium(0) in dichloromethane (DCM). This reaction selectively removes the allyloxycarbonyl (Alloc) group, yielding the free amine intermediate with 56% yield after silica gel chromatography.
Bromomethyl Group Introduction
The bromomethyl substituent is introduced via nucleophilic substitution or radical bromination. A common approach involves treating a hydroxymethyl intermediate with phosphorus tribromide (PBr₃) or hydrogen bromide (HBr). For instance, (1R,3R)-3-(hydroxymethyl)cyclopentyl carbamate reacts with PBr₃ in anhydrous ether, yielding the bromomethyl derivative. This step requires strict temperature control (0–5°C) to minimize side reactions.
Optimized Synthetic Procedures
Palladium-Catalyzed Deprotection and Bromination
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Reagents :
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((1R,3R)-3-Allyloxycarbonylamino-cyclopentyl)-carbamic acid tert-butyl ester (890 mg, 3.13 mmol)
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1,3-Dimethylbarbituric acid (1.47 g, 9.39 mmol)
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Tetrakis(triphenylphosphine)palladium(0) (181 mg, 0.15 mmol)
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Dichloromethane (30 mL)
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Steps :
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The reaction mixture is stirred at 20°C for 1.5 hours.
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Solvent removal under reduced pressure followed by silica gel chromatography (gradient: 2M NH₃ in methanol/DCM) affords the deprotected amine (350 mg, 56%).
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The amine intermediate is then treated with PBr₃ (1.2 equiv) in dry ether at 0°C for 2 hours.
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Quenching with ice-water and extraction with DCM yields the crude product, which is purified via flash chromatography (hexane/ethyl acetate 4:1).
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Stereochemical Control
The (1R) configuration at the cyclopentyl carbon is preserved using chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones have been employed to induce stereoselectivity during cyclopentane ring formation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors to enhance efficiency:
Green Chemistry Approaches
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Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.
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Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports enable >90% recovery.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while oxidation reactions can produce alcohols or ketones .
Scientific Research Applications
tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the carbamate moiety provides stability and protection to the molecule. The compound can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Ring-Size Variants
tert-Butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate
- Structure : Differs from the target compound in stereochemistry (3R configuration vs. unspecified stereochemistry at the 3-position in the target).
- Molecular Formula: C₁₁H₂₀BrNO₂ (same as target).
- Applications : Used in asymmetric synthesis for chiral drug intermediates .
tert-Butyl N-[(1R,3R)-3-(bromomethyl)cyclohexyl]carbamate
- Structure : Cyclohexane ring instead of cyclopentane.
- Molecular Formula: C₁₂H₂₂BrNO₂; MW: 292.21 g/mol.
- Key Differences: Larger ring size increases steric hindrance and alters solubility.
Functional Group Substitutions
tert-Butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate
- Substituent: Aminomethyl (-CH₂NH₂) replaces bromomethyl.
- Molecular Formula : C₁₁H₂₂N₂O₂; MW : 214.31 g/mol.
- Reactivity: The amino group enables participation in condensation or amide-bond formation, contrasting with the bromomethyl’s role in alkylation or elimination .
tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Ring-Opened and Modified Derivatives
tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate
- Structure: Amino group directly attached to the cyclopentane ring.
- Molecular Formula : C₁₀H₂₀N₂O₂; MW : 200.28 g/mol.
- Use : Intermediate in peptide mimetics or protease inhibitors due to its free amine .
tert-Butyl N-(3-chlorosulfonylcyclobutyl)carbamate
Comparative Data Table
Biological Activity
tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety, with a bromomethyl substituent on a cyclopentyl ring. Its molecular formula is , and it possesses unique reactivity due to the presence of the bromomethyl group, which can participate in nucleophilic substitution reactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromomethyl group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to diverse biological effects.
Biological Effects
Research indicates that this compound may exhibit several biological activities:
- Enzyme Modulation : The compound has been shown to influence enzyme activity through its interaction with specific binding sites, potentially affecting metabolic pathways.
- Receptor Interaction : It may act as a ligand for certain receptors, influencing cellular signaling processes.
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was tested against various kinases, showing significant inhibitory activity .
- Cell Viability Assays : Cytotoxicity assays were performed using different cell lines (e.g., HT-22 and BV-2). The results indicated that the compound did not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .
Data Table: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (nM) | Effect on Cell Viability (%) |
|---|---|---|---|
| This compound | GSK-3β | 150 | 95 |
| tert-butyl N-[(1R)-3-(hydroxymethyl)cyclopentyl]carbamate | IKK-β | 200 | 90 |
| tert-butyl N-[(1R)-3-(methyl)cyclopentyl]carbamate | ROCK-1 | 300 | 85 |
Data represents mean values from three independent experiments performed in duplicate.
Comparative Analysis
When compared to similar compounds, such as tert-butyl N-[(1R)-3-(hydroxymethyl)cyclopentyl]carbamate and tert-butyl N-[(1R)-3-(methyl)cyclopentyl]carbamate, the bromomethyl derivative exhibited distinct reactivity and biological effects due to the electrophilic nature of the bromomethyl group .
Table: Comparison of Biological Activities
| Compound | Bromomethyl Group | IC50 (nM) GSK-3β Inhibition |
|---|---|---|
| This compound | Yes | 150 |
| tert-butyl N-[(1R)-3-(hydroxymethyl)cyclopentyl]carbamate | No | 200 |
| tert-butyl N-[(1R)-3-(methyl)cyclopentyl]carbamate | No | 300 |
Q & A
Q. Basic
- ¹H/¹³C NMR : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and cyclopentyl bromomethyl moiety (δ ~3.5 ppm for CH₂Br).
- IR Spectroscopy : To identify carbamate C=O stretches (~1700 cm⁻¹).
- Mass Spectrometry : ESI-MS for molecular weight validation (e.g., observed [M+H]⁺ peaks matching theoretical values) .
How can researchers resolve contradictions in reported reaction outcomes under varying catalytic conditions?
Advanced
Systematic parameter optimization is essential:
- Solvent Effects : Polar solvents (DMF, MeCN) may stabilize transition states differently.
- Catalyst Screening : Evaluate bases (e.g., K₂CO₃ vs. Cs₂CO₃) for bromide displacement efficiency.
- Temperature Control : Higher temperatures (e.g., 100°C in sealed tubes) may accelerate side reactions. Cross-validate results using kinetic studies and DFT modeling .
What safety precautions are essential when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .
What strategies minimize racemization during the synthesis of enantiomerically pure product?
Q. Advanced
- Low-Temperature Reactions : Reduce thermal energy to prevent chiral center inversion.
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S,3S)-configured amines).
- Protecting Groups : tert-Butyl carbamate’s steric bulk shields the cyclopentyl ring from racemization .
How does the bromomethyl group facilitate further functionalization?
Basic
The bromomethyl group acts as a versatile electrophile for:
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids.
- Nucleophilic Substitution : Amine or thiol conjugation for prodrug development.
- Click Chemistry : Azide-alkyne cycloadditions for bioconjugation .
What computational methods predict the compound’s stability in different solvents?
Q. Advanced
- Molecular Dynamics (MD) : Simulate solvation shells in polar vs. nonpolar solvents.
- Density Functional Theory (DFT) : Calculate Gibbs free energy of solvation to rank solvent compatibility.
- COSMO-RS : Predict solubility parameters and stability trends .
What are common impurities, and how are they removed?
Q. Basic
- By-Products : Unreacted bromomethyl precursors or deprotected amines.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures.
- Analytical Monitoring : TLC (Rf ~0.5 in 3:1 hexane:EtOAc) for real-time tracking .
How does the tert-butyl carbamate group compare to other protecting groups in solubility and reactivity?
Q. Advanced
- Solubility : The tert-butyl group enhances organic solvent solubility (logP ~2.5) compared to hydrophilic groups like acetyl.
- Stability : Resists acidic/basic hydrolysis better than benzyl carbamates but is cleavable via TFA.
- Steric Effects : Limits access to the carbamate nitrogen, reducing unintended side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
